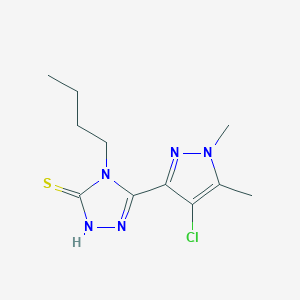
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives, which have been studied for their pharmacological properties.
作用机制
The mechanism of action of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for cognitive function. Furthermore, the compound has been shown to bind to specific receptors in the brain, leading to the activation of signaling pathways that are involved in neuronal survival and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide have been extensively studied. The compound has been shown to exhibit antioxidant properties, which protect cells from oxidative damage. In addition, it has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation leads to an improvement in cognitive function and mood. Furthermore, the compound has been shown to exhibit anti-inflammatory properties, which reduce inflammation in the body.
实验室实验的优点和局限性
The advantages of using 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide in lab experiments include its high potency and specificity. The compound has been shown to exhibit significant activity at low concentrations, making it an ideal candidate for drug development. Furthermore, the compound has been shown to exhibit good selectivity towards specific targets, reducing the risk of off-target effects. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide. One direction is to further investigate its potential therapeutic applications in various fields, such as cancer research and neurodegenerative diseases. Another direction is to optimize the synthesis method to obtain higher yields and purity of the compound. Furthermore, the compound could be modified to improve its solubility and reduce its potential toxicity. Overall, the study of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide holds great promise for the development of novel therapeutics in various fields of medicine.
合成方法
The synthesis of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide involves the reaction of 4-nitrobenzoyl chloride with benzylpiperazine in the presence of a base. The resulting intermediate is then treated with thiourea to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学研究应用
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and infectious diseases. The compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the compound has been shown to possess antimicrobial activity against various pathogens, including bacteria and fungi.
属性
分子式 |
C18H20N4O2S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H20N4O2S/c23-22(24)17-8-6-16(7-9-17)19-18(25)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,19,25) |
InChI 键 |
OJVSLDZJERQPIN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)




![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)
![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
![ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280016.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B280017.png)
![5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B280018.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
![1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280020.png)